molecular formula C8H11N3O B1428059 2-(Pyrrolidin-3-yloxy)pyrimidine CAS No. 950648-95-0

2-(Pyrrolidin-3-yloxy)pyrimidine

Cat. No.: B1428059
CAS No.: 950648-95-0
M. Wt: 165.19 g/mol
InChI Key: QHTVYWFXDYYUAP-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yloxy)pyrimidine is a heterocyclic compound that features both a pyrimidine ring and a pyrrolidine ring. The pyrimidine ring is a six-membered aromatic ring containing two nitrogen atoms, while the pyrrolidine ring is a five-membered ring containing one nitrogen atom.

Mechanism of Action

Target of Action

2-(Pyrrolidin-3-yloxy)pyrimidine is a pyrrolo[2,3-d]pyrimidine derivative. Pyrrolo[2,3-d]pyrimidines have been reported to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have been found to target various proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Biochemical Pathways

Pyrrolo[2,3-d]pyrimidines have been found to inhibit various signaling pathways associated with their targets, such as the tyrosine kinase pathway, the phosphatidylinositol-3 kinase pathway, and the mammalian target of rapamycin pathway .

Pharmacokinetics

For instance, pyrrolo[2,3-d]pyrimidine linked hybrids have been evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes . The most active compounds via in vitro and non-toxic via in silico ADMET and molecular docking analysis were found to have good bioavailability .

Result of Action

Pyrrolo[2,3-d]pyrimidine linked hybrids have demonstrated excellent antidiabetic action in in vitro antidiabetic analysis .

Action Environment

It is known that the biological activity of similar compounds can be influenced by various factors, including the spatial orientation of substituents, which can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-yloxy)pyrimidine typically involves the formation of the pyrimidine ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of a pyrimidine derivative with a pyrrolidine derivative under specific conditions. For example, the reaction of 2-chloropyrimidine with 3-hydroxypyrrolidine in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yloxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine or pyrrolidine rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-3-yloxy)pyrimidine is unique due to the combination of the pyrimidine and pyrrolidine rings, which can confer distinct biological activities and chemical reactivity. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and other scientific research applications .

Properties

IUPAC Name

2-pyrrolidin-3-yloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-3-10-8(11-4-1)12-7-2-5-9-6-7/h1,3-4,7,9H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTVYWFXDYYUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734375
Record name 2-[(Pyrrolidin-3-yl)oxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950648-95-0
Record name 2-[(Pyrrolidin-3-yl)oxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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